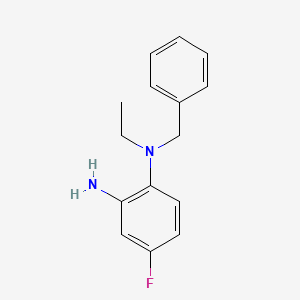

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine

Beschreibung

Historical Context of Phenylenediamine Derivatives

The foundational understanding of phenylenediamine chemistry traces back to the mid-19th century, when para-phenylenediamine was first described by Hofmann in 1863. This early work established the fundamental structure-activity relationships that would guide subsequent developments in aromatic diamine chemistry. The historical significance of phenylenediamine derivatives became particularly evident at the end of the 19th century when these compounds were formulated for use in hair dye applications, marking the beginning of their commercial importance.

The evolution of phenylenediamine chemistry gained momentum through systematic investigation of their oxidative properties and polymer-forming capabilities. Para-phenylenediamine, the most extensively studied member of this family, demonstrated remarkable versatility as a precursor to aramid plastics and fibers such as Kevlar and Twaron. These applications exploited the difunctionality inherent in the molecule, specifically the presence of two amine groups that enable molecular chain formation through condensation reactions with appropriate coupling agents.

The development of manufacturing processes for phenylenediamine derivatives has followed multiple synthetic routes throughout history. The most common industrial approach involves the treatment of 4-nitrochlorobenzene with ammonia, followed by hydrogenation of the resulting 4-nitroaniline. Alternative methods, such as the DuPont route, demonstrated the conversion of aniline to diphenyltriazine, which undergoes acid-catalyzed transformation to 4-aminoazobenzene before final hydrogenation to yield the desired diamine.

Significance of Fluorinated Aromatic Diamines

Fluorinated aromatic diamines have emerged as critical monomers in the pursuit of advanced polymer materials with exceptional properties, particularly in applications requiring low dielectric constants. The incorporation of fluorine atoms into aromatic diamine structures represents a strategic approach to modifying material properties while maintaining the thermal stability and mechanical performance characteristic of aromatic systems.

Research conducted on high fluorine content aromatic diamines has revealed that the systematic incorporation of fluorine substituents can dramatically alter polymer behavior. The nucleophilic aromatic substitution of alcohols and phenols on appropriate aromatic nitro compounds, followed by hydrogenation of the resulting dinitro intermediates, has become a standard synthetic strategy for accessing these specialized monomers. This approach has enabled the preparation of diamines containing perfluoroalkylene groups, hexafluoroisopropylidene functions, and various fluorinated ring systems linked through oxygen or methylene bridges.

The electronic effects of fluorine substitution in aromatic diamines have been systematically investigated through comparative studies of gas transport properties in membrane applications. Research has demonstrated that both aliphatic and aromatic fluorine groups significantly enhance gas diffusivity compared to their hydrocarbon counterparts, though aromatic fluorine substitution produces distinct effects on diffusivity selectivity due to weakened secondary interchain forces and increased interchain spacing. These findings establish fundamental principles for understanding how carbon-fluorine bonds influence macromolecular packing structure and separation performance.

The development of fluorine-containing diamine monomers has been driven by the goal of reducing charge transfer complex interactions between neighboring polymer chains while maintaining thermal stability. Contemporary research has focused on diamines containing perfluorinated aromatic rings or aromatic rings with perfluoroalkyl substituents, often incorporating ether linkages and aliphatic or alicyclic chains to disrupt backbone packing. These design strategies represent sophisticated approaches to achieving optimal combinations of optical transparency, thermal stability, and processing characteristics.

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine in the Landscape of Organofluorine Chemistry

This compound occupies a distinctive position within the broader context of organofluorine chemistry, representing an advanced example of selective functionalization strategies applied to aromatic diamine scaffolds. The compound's structural architecture combines several important design elements that reflect contemporary approaches to molecular engineering in fluorinated systems.

The positioning of the fluorine atom at the 4-position of the benzene ring in this compound creates a specific electronic environment that influences both the chemical reactivity and physical properties of the molecule. This substitution pattern, combined with the ortho-arrangement of the amino groups, establishes a framework conducive to the formation of chelating Schiff base ligands and other coordination complexes that are valuable in catalytic applications.

The selective N-substitution pattern observed in this compound, featuring both benzyl and ethyl groups, represents a sophisticated approach to modulating the electronic and steric properties of the diamine functionality. This asymmetric substitution pattern distinguishes the compound from symmetrically substituted derivatives and provides unique opportunities for directed synthesis and controlled reactivity in subsequent chemical transformations.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C15H17FN2 | Defines basic composition and molecular complexity |

| Molecular Weight | 244.31 g/mol | Indicates molecular size relative to other diamines |

| Fluorine Content | 7.8% by mass | Moderate fluorine incorporation for property modification |

| Substitution Pattern | N1-benzyl, N1-ethyl, 4-fluoro | Asymmetric functionalization enabling selective reactivity |

The compound's relevance in organofluorine chemistry extends beyond its immediate structural features to encompass its potential applications in materials synthesis and pharmaceutical chemistry. The combination of fluorine substitution with selective N-alkylation creates opportunities for accessing novel polymer architectures and bioactive compounds that leverage the unique properties imparted by both structural modifications.

Recent developments in the synthesis and characterization of related fluorinated phenylenediamine derivatives have established important precedents for understanding the behavior of compounds like this compound. The preparation of new fluorine-containing diamine monomers through systematic functionalization of perfluorinated aromatic systems has demonstrated the viability of complex substitution patterns in achieving desired material properties while maintaining synthetic accessibility.

Eigenschaften

IUPAC Name |

1-N-benzyl-1-N-ethyl-4-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(16)10-14(15)17/h3-10H,2,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTOFAPMGVOGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Detailed Synthesis Steps

-

- Reagents : Nitric acid, sulfuric acid.

- Conditions : Low temperature, controlled addition of nitrating agents.

- Product : Nitrobenzene derivatives.

-

- Reagents : Hydrogen gas, palladium on carbon (Pd/C), or tin(II) chloride (SnCl₂) in hydrochloric acid.

- Conditions : Inert atmosphere, controlled temperature.

- Product : Aminobenzene derivatives.

-

- Reagents : Benzyl bromide, ethyl bromide, potassium carbonate.

- Conditions : Basic conditions, reflux.

- Product : this compound.

Industrial Production Methods

Industrial production often involves optimized reaction conditions using continuous flow reactors and automated systems for reagent addition to enhance yield and purity. These methods can include:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Low temperature | Nitrobenzene |

| Reduction | H₂, Pd/C or SnCl₂/HCl | Inert atmosphere | Aminobenzene |

| N-Alkylation | Benzyl Br, Ethyl Br, K₂CO₃ | Basic conditions, reflux | This compound |

Chemical Reactions and Mechanisms

This compound can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents for electrophilic substitution, and hydroxide ions, alkoxide ions, and amines for nucleophilic substitution.

Research Findings and Applications

The biological activity of this compound involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modifying their activity and leading to various biological effects. This compound has potential applications in medicinal chemistry, particularly in the development of new organic compounds with specific functionalities, and in materials science for synthesizing advanced materials.

Analyse Chemischer Reaktionen

Types of Reactions

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the amino groups can be replaced by other substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted benzenediamines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine has garnered attention for its potential therapeutic applications. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and biological activity due to the unique properties imparted by fluorine atoms.

Case Study : A study published in the Journal of Organic Chemistry explored the use of fluorinated diamines as precursors for synthesizing biologically active compounds. The incorporation of fluorine was shown to improve binding affinity to specific biological targets, making these compounds valuable in drug development .

Biological Research

The compound is also utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its structure allows it to serve as a probe in biochemical assays.

Example Application : In one study, researchers used this compound to study its effects on specific receptors involved in metabolic regulation. The findings indicated that the compound could modulate receptor activity, providing insights into its potential role in treating metabolic disorders .

Industrial Applications

In industrial settings, this compound is used as an intermediate in the synthesis of polymers and specialty chemicals. Its unique properties enable the production of materials with desirable characteristics.

Data Table: Industrial Applications

| Application Area | Description |

|---|---|

| Polymer Production | Used as a monomer to create polymers with enhanced thermal stability. |

| Coatings | Serves as an additive in coatings to improve durability and resistance to chemicals. |

| Specialty Chemicals | Acts as a building block for synthesizing complex organic molecules used in various applications. |

Wirkmechanismus

The mechanism of action of N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., fluorine, nitro) enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (). For example, 4-fluoro and 4-nitro derivatives exhibit higher reactivity in forming benzotriazoles compared to unsubstituted analogs .

- Bulky substituents (e.g., tert-butyl) sterically hinder reactions, reducing yields in cyclization processes ().

Corrosion Inhibition Potential: Aliphatic and aromatic diamines are known corrosion inhibitors. DFT studies () suggest that increased electron density at nitrogen atoms (e.g., from benzyl/ethyl groups) enhances adsorption on metal surfaces. This compound likely outperforms simpler analogs like N1,N2-dimethyl derivatives due to stronger hydrophobic interactions .

Synthetic Utility: Substituted benzene-1,2-diamines are precursors for benzimidazoles and indoloquinoxalines. shows that 4-chloro and 4-nitro derivatives yield 60–80% in indoloquinoxaline synthesis, while 4-fluoro analogs (like the target compound) may require optimized conditions due to fluorine’s strong electron-withdrawing effects .

Physical and Spectral Properties :

- Fluorine substituents in the para position induce distinct NMR shifts. For instance, in , a methoxy-fluorobenzene-diamine derivative shows 1H NMR peaks at δ 6.8–7.2 ppm for aromatic protons, while 13C NMR reveals deshielded carbons adjacent to fluorine . Similar trends are expected for the target compound.

Biologische Aktivität

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFN

- Molecular Weight : 208.26 g/mol

- IUPAC Name : N1-benzyl-N1-ethyl-4-fluorobenzenediamine

The presence of a fluorine atom enhances the compound's stability and reactivity, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A study reported the following IC values:

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| A549 (lung cancer) | 8.2 |

| HeLa (cervical cancer) | 12.3 |

The compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular proliferation and survival.

- Receptor Modulation : It may bind to various receptors, altering their activity and influencing signaling pathways critical for cell growth and apoptosis.

Further studies are required to elucidate the precise molecular interactions and pathways involved .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings .

Study on Anticancer Activity

In another investigation, the compound was tested on human breast cancer cells (MCF-7). The study revealed that treatment with this compound led to significant cell death via apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Q & A

Q. Table 1: Example Reaction Parameters

| Step | Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Halogenation | NBS | DCM | 25 | 78 |

| 2 | Coupling | Pd(OAc)₂ | DMF | 100 | 65 |

Safety Note : Use fume hoods for volatile solvents (e.g., DCM) and avoid exposure to amine intermediates .

Basic: How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

Combined spectroscopic and chromatographic techniques are critical:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C4, benzyl/ethyl groups on N1) .

- HPLC-MS : Quantify purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validate empirical formula (e.g., C₁₅H₁₆FN₂).

Advanced Tip : X-ray crystallography (as in COD entry 2238172 for analogous diamines) resolves stereochemical ambiguities .

Advanced: How can computational methods predict reaction pathways or intermediates for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) model reaction mechanisms. For instance, ICReDD’s approach combines computation and experiment to identify transition states and optimize conditions . Steps include:

Reaction Path Search : Use software like Gaussian or ORCA to simulate intermediates.

Kinetic Modeling : Predict rate-determining steps (e.g., amine alkylation vs. fluorination).

Validation : Compare computed spectra (IR, NMR) with experimental data to refine models.

Case Study : A 2023 study on benzophenone derivatives used DFT to explain regioselectivity in electrophilic substitutions .

Advanced: How should researchers resolve contradictory spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

Contradictions often arise from tautomerism, impurities, or solvent effects. Strategies:

- Variable Temperature NMR : Detect dynamic processes (e.g., amine proton exchange).

- 2D NMR (COSY, HSQC) : Assign overlapping signals.

- DSC/TGA : Identify polymorphic forms or hydrate/solvate formation .

Example : In COD entry 2238172, crystallography clarified a Schiff base’s tautomeric equilibrium .

Advanced: What factorial design approaches optimize yield in multi-step syntheses?

Methodological Answer:

Orthogonal arrays (e.g., Taguchi methods) systematically vary factors like catalyst loading, solvent ratio, and time. For example:

Table 2: 3-Factor, 2-Level Design

| Run | Catalyst (mol%) | Solvent (DMF:H₂O) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | 9:1 | 12 | 62 |

| 2 | 10 | 9:1 | 24 | 71 |

Analysis : ANOVA identifies significant variables (e.g., catalyst > solvent) to prioritize optimization .

Advanced: How to develop validated analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

- Linearity : Test 50–150% of expected concentration (R² > 0.995).

- Recovery Studies : Spike samples with known amounts; target 90–110% recovery.

- LOD/LOQ : Use signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

Reference : A 2023 study on benzophenones used HPLC-MS/MS with ESI+ ionization for trace analysis .

Advanced: What crystallographic techniques elucidate this compound’s solid-state behavior?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) determines packing motifs and hydrogen-bonding networks. For example, COD entry 2238172 revealed intramolecular N–H···O bonds stabilizing a Schiff base . Steps :

Crystallization : Use vapor diffusion (e.g., DCM/hexane).

Data Collection : Synchrotron radiation improves resolution for light atoms (e.g., fluorine).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.